molecular formula C11H9N3O4 B2434459 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde CAS No. 1429419-66-8

3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Cat. No.: B2434459
CAS No.: 1429419-66-8
M. Wt: 247.21
InChI Key: BSAFDYWZPIPSPD-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . It’s known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Pyrazole compounds can be synthesized through various methods. For instance, imidazole, a similar compound, was first synthesized by glyoxal and ammonia . Other methods involve the use of catalysts and environmentally friendly procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is characterized by a five-membered ring with two nitrogen atoms . For example, 3-Methyl-4-nitro-1H-pyrazole has a molecular formula of C4H5N3O2 .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions . They can also undergo condensation reactions with ketones, aldehydes, and hydrazine monohydrochloride .


Physical and Chemical Properties Analysis

Pyrazole compounds generally have high solubility in water and other polar solvents . For instance, 3-Methyl-4-nitro-1H-pyrazole has an average mass of 127.101 Da .

Scientific Research Applications

Hydrogen-Bonded Structures in Isomeric Compounds

Research demonstrates the complex molecular structures formed by molecules like 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde. In one study, hydrogen-bonded sheets and chains of edge-fused rings are formed through N-H...N, N-H...O, and C-H...O hydrogen bonds in related isomeric compounds (Portilla et al., 2007).

Synthesis and Structural Characterization

Efficient synthesis methods have been developed for functionalized pyrazoles, which are structurally related to this compound. These methods involve reactions between benzaldehydes and other compounds, corroborated by spectroscopic techniques (Alizadeh et al., 2013).

Complex Formation with Palladium

In another study, reactions of pyrazole-based compounds with substituted benzaldehydes led to the formation of Schiff base ligands. These ligands were further reacted with palladium to form complexes, which were characterized by physical properties, elemental analysis, and spectroscopy (Abu-Surrah et al., 2010).

Green Synthesis of Heterocycles

Researchers have reported the synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones using a green approach. The process involves a three-component reaction, highlighting the relevance of this compound in sustainable chemistry (Fatahpour et al., 2020).

Crystallographic Studies for Structural Analysis

Crystallographic studies of pyrazole derivatives, including those structurally similar to this compound, have been conducted to understand their molecular structure. These studies provide insights into the intermolecular interactions and molecular conformations (Naveen et al., 2021).

Antibacterial Properties

Pyrazole derivatives, akin to this compound, have been synthesized and evaluated for their antibacterial properties against various bacterial strains. These studies contribute to the development of new chemotherapeutic agents (Ahmed et al., 2006).

Mechanism of Action

The mechanism of action of pyrazole compounds can vary depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards of pyrazole compounds can vary widely depending on their specific structure. Some pyrazole compounds are used as drugs and have been thoroughly tested for safety .

Future Directions

The future directions in the research of pyrazole compounds involve the development of new synthetic methods and the exploration of their biological activities . There’s also interest in designing new pyrazole compounds for use as drugs .

Properties

IUPAC Name

3-(1-methyl-4-nitropyrazol-3-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-13-6-10(14(16)17)11(12-13)18-9-4-2-3-8(5-9)7-15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAFDYWZPIPSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC(=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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